N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound belonging to the class of thienopyrimidines. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry and pharmacology.
The compound can be sourced from various chemical suppliers and research databases, including reputable sources such as Sigma-Aldrich and PubChem. These platforms provide detailed information about its chemical properties, synthesis methods, and potential applications in scientific research.
This compound is classified under heterocyclic compounds, specifically within the thienopyrimidine family. It exhibits properties typical of compounds with sulfur and nitrogen heteroatoms, which often contribute to their biological activity.
The synthesis of N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are commonly employed to verify the structure and purity of the synthesized compound.
The molecular formula for N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is . The molecular weight is approximately 440.52 g/mol.
The structure can be represented using various chemical notation systems:
InChI=1S/C22H24N4O3S/c1-13(2)8-14(3)10-17(9-13)26-21(28)20-18(6-7-29-20)25-22(26)30-12-19(27)24-16-5-4-15(23)11-16/h3-5,8-11H,6-7,12H2This structural representation highlights the arrangement of atoms within the molecule and provides insights into its reactivity.
N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical transformations:
These reactions typically require specific conditions such as solvent choice and temperature control to ensure selectivity and yield. Mechanistic studies may involve monitoring reaction intermediates using spectroscopic methods.
The mechanism of action for N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide likely involves interactions with specific biological targets such as enzymes or receptors.
This compound may function as an inhibitor for certain biological pathways by binding to active sites on target proteins. Research into its mechanism could reveal insights into its potential therapeutic applications.
Further studies are required to elucidate the precise molecular interactions and pathways influenced by this compound.
Relevant data can be obtained through experimental characterization methods including thermal analysis and spectroscopy.
N-(3,5-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has potential applications in:
This compound's unique structure may offer advantages in designing new therapeutics with improved efficacy and selectivity against biological targets.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1